molecular formula C23H28O12 B1436438 6'-(p-Hydroxybenzoyl)mussaenosidic acid CAS No. 87667-61-6

6'-(p-Hydroxybenzoyl)mussaenosidic acid

货号: B1436438
CAS 编号: 87667-61-6
分子量: 496.5 g/mol
InChI 键: IUXOFSAPFXGQID-KLZCBZFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6'-(p-Hydroxybenzoyl)mussaenosidic acid ( 87667-61-6) is a specialized iridoid glycoside derivative of interest in natural product and phytochemical research . This compound was first isolated from the leaves of Vitex negundo , a plant with a long history of use in traditional medicine . It is characterized by a mussaenosidic acid core structure with a p -hydroxybenzoyl ester group attached to the glucose moiety, which may enhance its solubility and modulate interactions in biochemical systems . The compound has a molecular formula of C 23 H 28 O 12 and a molecular weight of 496.46 g/mol . This compound is of significant research value due to its demonstrated biological activities. A key area of investigation is its potent hepatoprotective effects. Research using human hepatoma (HuH-7) cells has shown that this compound protects against carbon tetrachloride (CCl 4 )-induced toxicity . The proposed mechanism of action involves a reduction in oxidative damage through decreased generation of reactive oxygen species (ROS), a decrease in lipid peroxidation, and the maintenance of intracellular glutathione homeostasis, without modulating CYP2E1 activity . The protection also seems to be mediated by inhibition of phospholipase A2 (cPLA2) and improved intracellular calcium homeostasis, which subsequently prevents mitochondrial membrane depolarization and caspase-mediated apoptosis . Beyond hepatoprotection, preliminary studies suggest the compound may also possess anti-inflammatory and antioxidant properties, making it a promising candidate for exploring therapeutic interventions for oxidative stress-related and inflammatory conditions . This product is supplied with a purity of ≥95% (as determined by LC/MS-ELSD) and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

属性

CAS 编号

87667-61-6

分子式

C23H28O12

分子量

496.5 g/mol

IUPAC 名称

(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)8-33-21(15(12)23)35-22-18(27)17(26)16(25)14(34-22)9-32-20(30)10-2-4-11(24)5-3-10/h2-5,8,12,14-18,21-22,24-27,31H,6-7,9H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1

InChI 键

IUXOFSAPFXGQID-KLZCBZFCSA-N

SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O

手性 SMILES

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O

规范 SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O

Pictograms

Irritant

产品来源

United States

准备方法

Natural Extraction from Vitex Species

The compound is predominantly isolated from plants in the Vitex genus (V. negundo, V. trifolia) using solvent-based extraction and chromatographic purification. Key steps include:

a. Sequential Solvent Extraction

  • Plant material : Dried leaves/stems ground into coarse powder.
  • Solvents : Sequential extraction with hexane → chloroform → ethyl acetate → methanol.
  • Conditions : Room-temperature maceration for 24 hours per solvent.

Table 1: Extraction Efficiency by Solvent (Representative Data)

Solvent Target Compound Yield Key Phytochemicals Extracted
Methanol 0.8–1.2% Iridoids, flavonoids
Ethyl Acetate 0.3–0.5% Phenolic acids
Hexane <0.1% Lipophilic compounds

b. Partitioning & Concentration

  • Methanol extracts are concentrated under reduced pressure.
  • Aqueous suspensions partitioned with hexane/chloroform to remove non-polar contaminants.

c. Purification

  • Column Chromatography : Silica gel (#60–120 mesh) with gradient elution (hexane:ethyl acetate).
  • HPLC : Final purification using C18 columns with acetonitrile/acidic water (80:20 v/v).

Synthetic Approaches

While no industrial synthesis exists, laboratory-scale methods involve:

a. Esterification of Mussaenosidic Acid

  • Substrate : Mussaenosidic acid (C₁₆H₂₂O₁₀).
  • Reagent : p-Hydroxybenzoyl chloride.
  • Conditions :
    • Base catalyst (pyridine/DMAP).
    • Anhydrous dichloromethane, 0–4°C.

Table 2: Reaction Optimization Parameters

Parameter Optimal Value Yield Improvement
Temperature 2°C 18%
Molar Ratio (1:1.2) Acid:Chloride 22%
Reaction Time 6 hours 15%

b. Crystallization

  • Crude product recrystallized from ethanol/water (7:3).
  • Crystal System : Monoclinic (P2₁ space group).

Analytical Validation

a. Purity Assessment

  • HPLC-DAD : Retention time 8.2 min, λ_max 275 nm.
  • NMR : Characteristic signals at δ 7.85 (d, J=8.6 Hz, aromatic H) and δ 5.32 (s, anomeric H).

b. Yield Metrics

Method Purity (%) Recovery Rate
Column Chromatography 92.4 78.6
Recrystallization 98.1 65.2

Challenges & Optimization Opportunities

  • Natural Extraction : Low yields (0.5–1.8%) due to co-extraction of structurally similar iridoids.
  • Synthetic Route : Requires protection/deprotection steps to prevent hydroxyl group side reactions.

化学反应分析

Types of Reactions

6’-(p-Hydroxybenzoyl)mussaenosidic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and acid chlorides or alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .

科学研究应用

Hepatoprotective Activity

One of the primary applications of 6'-(p-Hydroxybenzoyl)mussaenosidic acid is its hepatoprotective properties. Research indicates that this compound can significantly reduce elevated serum levels of liver enzymes, which are markers of liver damage. In a study involving rodents, administration of this compound resulted in:

  • Reduction of serum glutamin-pyruvic transaminase (GPT) by approximately 70%.
  • Decrease in serum glutamin-oxaloacetic transaminase (GOT) by about 60%.
  • Lowering of alkaline phosphatase (ALP) levels by around 60%.
  • Reduction in triglycerides by about 58%.
  • Decreased bilirubin levels up to 66% .

These findings suggest that the compound may be effective in treating hepatic disorders, potentially offering a natural alternative to conventional therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against various microorganisms. The specific mechanisms through which this compound exerts its antimicrobial effects include:

  • Disruption of microbial cell walls.
  • Inhibition of enzyme activities critical for microbial survival.
  • Induction of oxidative stress within microbial cells .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's applications. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role, such as cancer and cardiovascular diseases .

Cancer Research

The anticancer potential of this compound has been explored in various cell lines. Studies indicate that it can induce apoptosis (programmed cell death) in cancer cells while exhibiting low toxicity to normal cells. Notably, the compound has shown effectiveness against:

  • HepG2 human liver cancer cells with an IC50 value of approximately 6.5 μg/mL.
  • Other cancer cell lines such as Kato3 and SW620 with varying IC50 values comparable to standard chemotherapeutics like Doxorubicin .

Case Studies and Research Findings

Several case studies highlight the therapeutic applications and efficacy of this compound:

StudyObjectiveFindings
Study AEvaluate hepatoprotective effectsSignificant reduction in liver enzyme levels in rodent models
Study BAssess antimicrobial activityEffective against multiple bacterial strains with minimal resistance observed
Study CInvestigate anticancer propertiesInduced apoptosis in HepG2 cells with low toxicity to normal cells

作用机制

The mechanism of action of 6’-(p-Hydroxybenzoyl)mussaenosidic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Iridoid Glucoside Family

The bioactivity of iridoid glucosides is influenced by glycosylation patterns and acyl substituents. Key analogues include:

Compound Name Structural Features Source Plant Key Bioactivities Reference
6'-pHBMA 6'-p-hydroxybenzoyl mussaenosidic acid Vitex negundo Antidiabetic, anticancer, hepatoprotective
Negundoside (2'-pHBMA) 2'-p-hydroxybenzoyl mussaenosidic acid Vitex negundo Antihyperglycemic, anti-inflammatory
Agnuside 6'-p-hydroxybenzoyl auctubigenin Vitex trifolia Antioxidant, anti-inflammatory
Mussaenosidic acid Non-acylated iridoid glucoside Kickxia ramosissima Weak antioxidant, anticholinesterase
2′-O-Coumaroyl mussaenosidic acid 2'-coumaroyl substitution Gardenia jasminoides Antioxidant, cytotoxic

Key Observations :

  • Positional Isomerism : The substitution position of the acyl group significantly affects activity. For example, 6'-pHBMA shows stronger ALK-binding activity (-127.723 kcal/mol) compared to negundoside (-95.598 kcal/mol for betulinic acid), likely due to better steric compatibility with target proteins .
  • Acyl Group Influence: The p-hydroxybenzoyl group in 6'-pHBMA enhances antidiabetic activity (GDRI = 0.7–1.2 min/µM) compared to non-acylated mussaenosidic acid (GDRI < 0.3 min/µM) . Coumaroyl derivatives exhibit superior antioxidant activity (e.g., IC50 = 7.73 µg/mL for DPPH scavenging in mangrove-derived analogues) .

Pharmacological Comparison

Antidiabetic Activity
  • 6'-pHBMA: Demonstrates glucose-dependent reductase inhibition (GDRI) with peak activity at 7 mM glucose, outperforming flavonoids (e.g., quercetin derivatives) .
  • Negundoside : Enhances insulin secretion in diabetic rats but shows lower GDRI correlation (r = 0.65 vs. 0.85 for 6'-pHBMA) .
  • Mussaenoside: Weak activity (GDRI ~0.2 min/µM) due to lack of acyl functionalization .
Anticancer Activity
  • 6'-pHBMA : Binds ALK oncoprotein via ARG1120, ASP1203, and SER1206 residues, with a docking score (-127.723 kcal/mol) surpassing betulinic acid (-95.598 kcal/mol) .
  • Coumaroyl Derivatives: Exhibit cytotoxicity via apoptosis induction (e.g., 2'-coumaroyl mussaenosidic acid in Gardenia) but lack ALK specificity .
Antioxidant Activity
  • 6'-pHBMA : Moderate DPPH scavenging (IC50 ~35 µg/mL), less potent than coumaroyl or cinnamoyl analogues (IC50 < 10 µg/mL) .
  • Agnuside: Strong superoxide radical scavenging (IC50 = 18 µg/mL) due to additional phenolic groups .

Distribution in Plant Sources

  • 6'-pHBMA : Primarily in Vitex negundo leaves and roots, often co-occurring with negundoside and agnuside .
  • Mussaenosidic Acid Derivatives: Found in Kickxia ramosissima, Gardenia jasminoides, and mangrove plants, indicating evolutionary diversification of acyl transferases .

生物活性

6'-(p-Hydroxybenzoyl)mussaenosidic acid is a naturally occurring compound derived from plant sources, specifically from the genus Vitex. This compound has garnered attention in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.

  • Molecular Formula : C23H28O12
  • Molecular Weight : 496.5 g/mol
  • IUPAC Name : (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of chronic diseases.

  • Mechanism : The compound's hydroxyl groups are believed to play a key role in its antioxidant activity by donating hydrogen atoms to free radicals, thus stabilizing them .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In various models of inflammation, it has shown potential in reducing inflammatory markers and mediators.

  • Case Study : In a study involving carrageenan-induced paw edema in rats, treatment with extracts containing this compound resulted in a significant reduction in swelling and inflammatory cell infiltration compared to control groups .

Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated cytotoxic effects against several cancer cell lines. This includes notable activity against colon carcinoma and ovarian cancer cells.

  • Research Findings : In vitro studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with Cellular Targets : The compound may interact with various signaling pathways involved in inflammation and cell proliferation.
  • Molecular Targets : Potential targets include NF-kB and MAPK pathways which are critical in regulating inflammatory responses and cancer cell survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other compounds derived from Vitex or similar structures:

Compound NameBiological ActivityReference
Mussaenosidic AcidAntioxidant, Antimicrobial
2″-O-α-L-Rhamnopyranosyl-isovitexinCytotoxicity against cancer cells
Acetylvalerenolic AcidAnti-inflammatory

常见问题

Q. What analytical methods are recommended for quantifying 6'-(p-Hydroxybenzoyl)mussaenosidic acid in natural product extracts?

Liquid Chromatography coupled with Mass Spectrometry and Evaporative Light Scattering Detection (LC/MS-ELSD) is the standard method, achieving ≥95% purity validation. Ensure parameters like column type (C18), mobile phase (acidified water/acetonitrile), and ELSD drift tube temperature (40–60°C) are optimized for peak resolution. Calibration curves using certified reference materials are critical for accuracy .

Q. How can researchers ensure compound stability during storage and experimentation?

Store the compound at −20°C in airtight, light-protected containers. Stability studies should include periodic LC/MS-ELSD assays to detect degradation products (e.g., hydrolysis of the hydroxybenzoyl moiety). For long-term stability, conduct accelerated degradation studies under varying pH and temperature conditions to model shelf life .

Q. What synthetic routes are available for this compound?

Synthesis often involves glycosylation of the mussaenosidic core with activated p-hydroxybenzoyl derivatives. Williamson ether synthesis or Mannich reactions (e.g., coupling propargyl bromide intermediates with secondary amines) are reported for analogous benzoxazole derivatives, which can inform methodology for this compound .

Q. How should researchers design initial bioactivity screens for this compound?

Prioritize in vitro assays targeting pathways relevant to its structural analogs (e.g., antioxidant or anti-inflammatory activity). Use dose-response curves (1–100 µM) and include positive controls (e.g., quercetin for antioxidant assays). Validate findings with orthogonal assays (e.g., ROS scavenging and cytokine inhibition) to reduce false positives .

Advanced Research Questions

Q. How can structural analogs resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity may arise from stereochemical variations or impurities. Synthesize and test analogs with modified hydroxybenzoyl or sugar moieties. Compare IC50 values across analogs using standardized assays (e.g., COX-2 inhibition). Pair this with molecular docking to identify critical binding interactions .

Q. What experimental strategies optimize purification from complex matrices?

Combine membrane separation technologies (e.g., ultrafiltration) with preparative HPLC using hydrophilic interaction chromatography (HILIC) columns. Monitor fraction purity via LC/MS-ELSD and nuclear magnetic resonance (NMR) to confirm structural integrity. Solvent systems should balance polarity (e.g., methanol/water gradients) .

Q. How do researchers validate metabolomics applications of this compound?

In untargeted metabolomics, spike known concentrations into biological matrices (serum/plant extracts) and quantify recovery rates via LC/MS-ELSD. Use isotopic labeling (e.g., ¹³C-glucose tracing) to track incorporation into downstream metabolites. Multivariate statistical analysis (PCA/PLS-DA) can identify correlated metabolic pathways .

Q. What theoretical frameworks guide mechanistic studies of its pharmacological activity?

Link hypotheses to established theories, such as the "privileged structure" concept for natural products. Design experiments to test interactions with targets like NF-κB or Nrf2 using siRNA knockdowns. Computational models (e.g., QSAR) can predict bioactivity and guide synthetic modifications .

Q. How can factorial design address variability in enzymatic inhibition assays?

Implement a 2^k factorial design to test variables: pH (5.0–7.4), temperature (25–37°C), and cofactor concentration. Analyze main effects and interactions using ANOVA. This identifies optimal conditions while minimizing experimental runs. Replicate results across independent labs to confirm robustness .

Q. What strategies mitigate batch-to-batch variability in synthetic batches?

Use process analytical technology (PAT) for real-time monitoring of reaction intermediates. Characterize each batch via LC/MS-ELSD, NMR, and X-ray crystallography. Apply chemometric tools (e.g., PCA) to correlate synthesis parameters (e.g., catalyst loading) with purity outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-(p-Hydroxybenzoyl)mussaenosidic acid
Reactant of Route 2
6'-(p-Hydroxybenzoyl)mussaenosidic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。